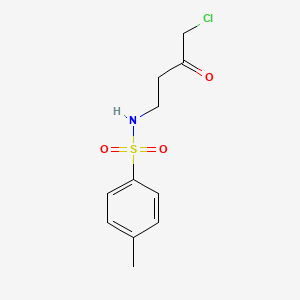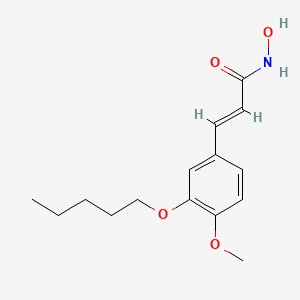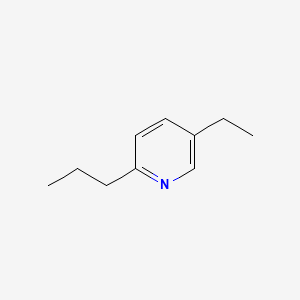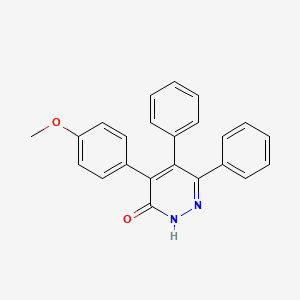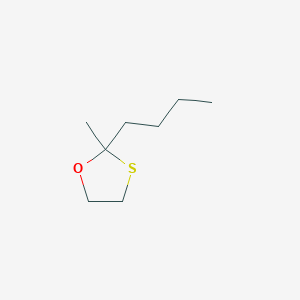
2-Butyl-2-methyl-1,3-oxathiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-2-methyl-1,3-oxathiolane is a heterocyclic compound that belongs to the class of 1,3-oxathiolanes. These compounds are characterized by a five-membered ring containing both oxygen and sulfur atoms. The presence of these heteroatoms imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-methyl-1,3-oxathiolane can be achieved through several methods. One efficient approach involves the cyclization reaction between strained heterocyclic compounds and heterocumulenes. For instance, the reaction between carbon disulfide (CS2) and 2-methyloxirane in the presence of pyridine as a base and nitromethane as a solvent at ambient conditions yields 5-methyl-1,3-oxathiolane-2-thione . The reaction conditions can be optimized by varying the base and solvent used .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The choice of catalysts and solvents is crucial to ensure high yield and purity. Organocatalysts are often preferred due to their low cost, low toxicity, and insensitivity to moisture and oxygen .
化学反応の分析
Types of Reactions
2-Butyl-2-methyl-1,3-oxathiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with lithium aluminum hydride produces thiol derivatives .
科学的研究の応用
2-Butyl-2-methyl-1,3-oxathiolane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Butyl-2-methyl-1,3-oxathiolane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can act as a chain terminator in nucleic acid synthesis, thereby inhibiting viral replication . The sulfur atom in the oxathiolane ring plays a crucial role in its reactivity and interaction with enzymes and other biomolecules .
類似化合物との比較
2-Butyl-2-methyl-1,3-oxathiolane can be compared with other similar compounds, such as:
1,3-Thiazolidines: These compounds also contain a five-membered ring with sulfur but differ in their chemical reactivity and applications.
1,3-Dioxolanes: These compounds have a similar ring structure but contain two oxygen atoms instead of one oxygen and one sulfur atom.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms, which imparts distinct chemical properties and reactivity compared to other heterocycles .
特性
CAS番号 |
26990-59-0 |
|---|---|
分子式 |
C8H16OS |
分子量 |
160.28 g/mol |
IUPAC名 |
2-butyl-2-methyl-1,3-oxathiolane |
InChI |
InChI=1S/C8H16OS/c1-3-4-5-8(2)9-6-7-10-8/h3-7H2,1-2H3 |
InChIキー |
ICMGYDYBCRBIRC-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(OCCS1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


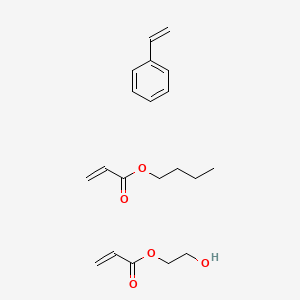


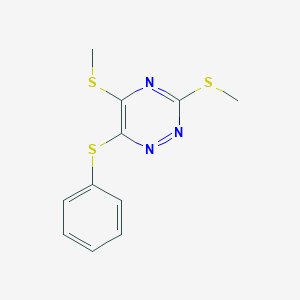

![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
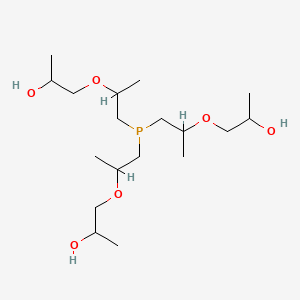

![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
